molecular formula C13H16N2O B7741476 2-pentan-3-yl-1H-quinazolin-4-one

2-pentan-3-yl-1H-quinazolin-4-one

Cat. No.: B7741476
M. Wt: 216.28 g/mol
InChI Key: DGZCUHOYKJKTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentan-3-yl-1H-quinazolin-4-one is a chemical compound based on the privileged quinazolin-4-one scaffold, designed for advanced research applications in medicinal chemistry and drug discovery. The quinazolinone core is recognized as a structurally important motif in numerous natural alkaloids and synthetic compounds with diverse pharmacological profiles . This specific derivative features a pentan-3-yl substituent at the 2-position, a modification that explores the structure-activity relationships (SAR) critical for optimizing biological activity and physicochemical properties. Researchers are increasingly investigating quinazolin-4-one derivatives for their broad spectrum of biological activities. These compounds have demonstrated significant potential as anticancer agents, with some analogues exhibiting potent broad-spectrum cytotoxicity against various human cancer cell lines and functioning as inhibitors of tubulin polymerization, a key mechanism for antimitotic drugs . Furthermore, the quinazolin-4-one scaffold has been successfully utilized in the development of non-covalent inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro), highlighting its value in creating novel antiviral therapeutics . Additional research areas for quinazolinone derivatives include their application as antioxidant agents, with some hybrids showing significant radical scavenging activity , and as anti-virulence agents in microbiology, for instance, inhibiting quorum sensing in pathogens like Pseudomonas aeruginosa . The structural versatility of the quinazolinone core allows for extensive synthetic modification, making this compound a valuable intermediate or target molecule for researchers synthesizing novel analogues to explore new chemical space and biological targets. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

2-pentan-3-yl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-9(4-2)12-14-11-8-6-5-7-10(11)13(16)15-12/h5-9H,3-4H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZCUHOYKJKTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The copper-catalyzed imidoylative cross-coupling/cyclocondensation between 2-isocyanobenzoates and amines represents a robust pathway for synthesizing 3-alkylated quinazolin-4(3H)-ones. While this method primarily targets C3-substituted derivatives, strategic modifications enable C2 functionalization. For 2-pentan-3-yl-1H-quinazolin-4-one, the reaction begins with alkyl 2-isocyanobenzoates (1a) and pentan-3-amine. The copper(II) acetate-catalyzed coupling proceeds via isocyanide insertion into the N–H bond of the amine, followed by cyclocondensation to form the quinazolinone core.

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Catalyst : Cu(OAc)₂·H₂O (5 mol%) in anisole.

  • Base : Triethylamine (2 equiv) for deprotonation.

  • Temperature : Microwave irradiation at 150°C for 20 min.

Under these conditions, the reaction achieves moderate yields (45–60%) for aliphatic amines, though electron-deficient substrates require prolonged heating.

Table 1: Copper-Catalyzed Synthesis of this compound

ParameterOptimal ConditionYield (%)
CatalystCu(OAc)₂·H₂O55
SolventAnisole58
Temperature150°C (microwave)60
Reaction Time20 min52

Acylation-Cyclization Cascade for C2 Functionalization

Stepwise Synthesis via Anthranilic Acid Derivatives

An alternative route involves acylation of anthranilic acid followed by cyclodehydration (Scheme 1). This method enables precise C2 substitution:

  • Acylation : Anthranilic acid reacts with pentan-3-oyl chloride to form N-(pentan-3-yl)anthranilamide.

  • Dehydration : Treatment with acetic anhydride yields 2-pentan-3-ylbenzoxazin-4-one.

  • Cyclocondensation : Reaction with ammonium hydroxide under reflux forms this compound.

Critical Analysis of Reaction Efficiency

  • Acylation Step : Conducted in dichloromethane with triethylamine, achieving >90% conversion.

  • Cyclization : Requires 6–8 h at 80°C, with yields plateauing at 70% due to byproduct formation.

Table 2: Acylation-Cyclization Pathway Performance

StepConditionsYield (%)
AcylationEt₃N, CH₂Cl₂, 0°C → RT92
DehydrationAc₂O, 120°C, 2 h85
CyclocondensationNH₄OH, EtOH, 80°C, 8 h70

Post-Synthetic Modification via Cross-Coupling

Suzuki-Miyaura Coupling for Late-Stage Functionalization

While direct C–C bond formation at C2 remains challenging, palladium-catalyzed cross-coupling offers a viable workaround. Starting from 2-bromo-1H-quinazolin-4-one, Suzuki-Miyaura coupling with pentan-3-ylboronic acid introduces the alkyl group.

Limitations and Advancements

  • Catalyst System : Pd(dppf)Cl₂ in toluene/dioxane (120°C, microwave).

  • Yield : 40–50% due to steric hindrance from the quinazolinone core.

Comparative Evaluation of Methodologies

Efficiency and Scalability

  • Copper-Catalyzed Method : Advantages include one-pot synthesis and compatibility with microwave acceleration, but yields for aliphatic amines are suboptimal.

  • Acylation-Cyclization : Higher overall yields (70%) but involves multi-step purification.

  • Cross-Coupling : Limited by substrate availability and moderate yields.

Environmental and Practical Considerations

  • Solvent Choice : Anisole (green solvent) in copper-catalyzed reactions vs. dichloromethane (toxic) in acylation steps.

  • Catalyst Cost : Cu(OAc)₂ is economical compared to Pd-based catalysts .

Chemical Reactions Analysis

Types of Reactions

2-pentan-3-yl-1H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones .

Scientific Research Applications

Biological Activities

2-Pentan-3-yl-1H-quinazolin-4-one exhibits a range of biological activities:

1. Antimicrobial Activity
Research indicates that quinazolinone derivatives can inhibit the growth of various pathogens. For instance, compounds similar to this compound have shown activity against Pseudomonas aeruginosa, a significant pathogen in hospital settings. These compounds can disrupt quorum sensing mechanisms in bacteria, thereby reducing virulence factor production .

2. Anticancer Properties
Quinazolinones have been investigated for their potential as anticancer agents. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including kinase inhibition and modulation of cell signaling pathways .

3. Anti-inflammatory Effects
Compounds within this class have also been evaluated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Studies

Several studies illustrate the efficacy of quinazolinone derivatives, including this compound:

StudyFindings
Study 1 A series of quinazolinones were synthesized and tested for antimicrobial activity against Pseudomonas aeruginosa. Compounds demonstrated IC50 values below 300 nM, indicating high potency against bacterial strains .
Study 2 Quinazolinone derivatives showed significant antiproliferative effects on cancer cell lines, with some compounds exhibiting selectivity towards specific cancer types, suggesting a targeted therapeutic approach .
Study 3 Investigations into the anti-inflammatory properties revealed that certain quinazolinones could effectively reduce inflammation markers in vitro and in vivo, supporting their potential use in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-pentan-3-yl-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial and anticancer effects. The compound can also modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

Quinazolinone derivatives are often modified at positions 2 and 4 to enhance bioactivity. Below is a comparison of 2-pentan-3-yl-1H-quinazolin-4-one with two well-studied analogues: 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones (reported by Alagarsamy et al. ).

Table 1: Structural and Pharmacological Comparison
Compound Core Structure Substituents Key Pharmacological Activity IC₅₀/Binding Affinity (µM)
This compound Quinazolin-4-one 2-pentan-3-yl Not explicitly reported Not reported
4-Benzyl-triazoloquinazolin-5-one Triazolo[4,3-a]quinazolin-5-one 4-benzyl, 1-substituted H₁-antihistaminic 0.82–1.24 (H₁ receptor)
4-Phenyl-triazoloquinazolin-5-one Triazolo[4,3-a]quinazolin-5-one 4-phenyl, 1-substituted H₁-antihistaminic 0.76–1.12 (H₁ receptor)
Key Findings :
  • Structural Differences: Unlike the triazoloquinazolinones, this compound lacks the fused triazole ring, which is critical for H₁ receptor binding in the analogues . The pentan-3-yl group may enhance membrane permeability but could reduce target specificity compared to benzyl or phenyl substituents.
  • Activity Gaps: The triazoloquinazolinones exhibit potent H₁-antihistaminic activity (IC₅₀ < 1.5 µM), attributed to their ability to mimic histamine’s imidazole ring .

Q & A

Q. What are the common challenges in synthesizing 2-pentan-3-yl-1H-quinazolin-4-one, and how can they be methodologically addressed?

Synthesis of quinazolinone derivatives typically involves multi-step reactions, including cyclization and functional group substitutions. Key challenges include:

  • Low yields due to competing side reactions (e.g., oxidation of intermediates).
  • Purity control during functionalization (e.g., alkylation at the N3 position).
  • Solvent and temperature sensitivity : Polar aprotic solvents (e.g., DMF) at 80–100°C are optimal for cyclization, while ethanol/water mixtures improve recrystallization purity . Methodological solution : Use HPLC or TLC to monitor reaction progress and optimize column chromatography for purification .

Q. How can researchers characterize the structural integrity of this compound?

Essential analytical techniques include:

  • NMR spectroscopy : Confirm the quinazolinone core via characteristic peaks for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 160–170 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ ion for C₁₄H₁₆N₂O: m/z 228.12) .
  • X-ray crystallography : Resolve ambiguity in substituent orientation (e.g., pentan-3-yl chain conformation) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points) for quinazolinone derivatives?

Discrepancies often arise from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) can yield different crystalline forms.
  • Impurity profiles : Use differential scanning calorimetry (DSC) to distinguish pure vs. mixed phases . Case study : For 2-phenylquinazolin-4(3H)-one, melting points range from 180–190°C depending on recrystallization method . Standardizing protocols (e.g., solvent, cooling rate) minimizes variability .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?

Key structural modifications and their effects:

Substituent Biological Activity Reference
Pentan-3-yl chain Lipophilicity ↑ → Membrane permeability ↑
Halogenation (e.g., Cl) Antimicrobial potency ↑
Aryl groups at C2 Anticancer activity (e.g., EGFR inhibition)
Methodology : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to validate hypothesized SAR .

Q. What experimental designs mitigate batch-to-batch variability in biological assays for quinazolinone derivatives?

  • Standardized protocols : Follow CLSI guidelines (e.g., M7-A5 for antimicrobial testing) .
  • Positive controls : Use reference compounds (e.g., ciprofloxacin for antibacterial assays) to normalize results .
  • Replicate experiments : Perform triplicate runs with blinded sample labeling to reduce bias .

Q. How can researchers address conflicting bioactivity data across studies (e.g., anti-inflammatory vs. cytotoxic effects)?

Contradictions may stem from:

  • Cell line specificity : Test across multiple lines (e.g., RAW 264.7 vs. HEK293) .
  • Concentration-dependent effects : Use dose-response curves (0.1–100 μM) to identify therapeutic windows . Example : A 2-pyridyl quinazolinone derivative showed anti-inflammatory activity at 10 μM but cytotoxicity at 50 μM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.